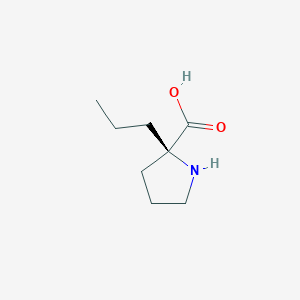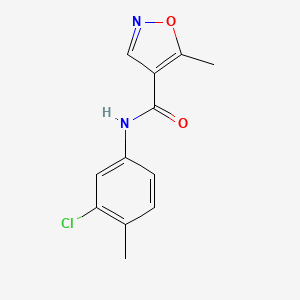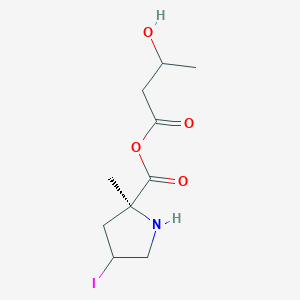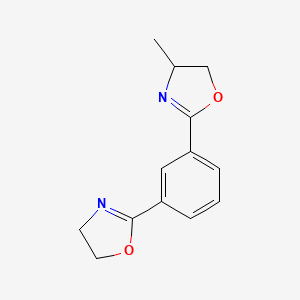
2-Methoxy-5-phenyloxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-5-phenyltetrahydrofuran is an organic compound with the molecular formula C11H14O2 It is a heterocyclic compound containing a tetrahydrofuran ring substituted with a methoxy group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-phenyltetrahydrofuran can be achieved through several methods. One common approach involves the reaction of 2,5-dimethoxy tetrahydrofuran with primary amines using sulfonated multi-walled carbon nanotubes as a recyclable catalyst under ultrasound irradiation . This method offers advantages such as short reaction times, high yields, and simplicity of the procedure.
Industrial Production Methods
Industrial production methods for 2-methoxy-5-phenyltetrahydrofuran are not well-documented in the literature. the principles of green chemistry and the use of recyclable catalysts are likely to be employed to ensure efficient and sustainable production.
Analyse Des Réactions Chimiques
Types of Reactions
2-methoxy-5-phenyltetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The dye-sensitized photo-oxygenation in methanol leads to the formation of hemiperacetals.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often involve the use of 2-methyltetrahydrofuran as a solvent.
Major Products Formed
Oxidation: Hemiperacetals are formed as major products during the photo-oxygenation process.
Substitution: The specific products depend on the nucleophiles used in the substitution reactions.
Applications De Recherche Scientifique
2-methoxy-5-phenyltetrahydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-methoxy-5-phenyltetrahydrofuran involves its interaction with various molecular targets. For example, during hydrolysis, the rate-determining step involves the formation of an oxocarbocation, which then undergoes further reactions . The compound’s unique structure allows it to participate in specific chemical pathways, making it valuable for targeted applications.
Comparaison Avec Des Composés Similaires
2-methoxy-5-phenyltetrahydrofuran can be compared with other similar compounds, such as:
2-ethoxy-5-phenyltetrahydrofuran: Similar in structure but with an ethoxy group instead of a methoxy group.
2-methoxy-5-phenylfuran: Lacks the tetrahydrofuran ring, making it less stable under certain conditions.
The uniqueness of 2-methoxy-5-phenyltetrahydrofuran lies in its combination of a methoxy group and a phenyl group on a tetrahydrofuran ring, which imparts specific chemical properties and reactivity.
Propriétés
Numéro CAS |
63298-04-4 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
2-methoxy-5-phenyloxolane |
InChI |
InChI=1S/C11H14O2/c1-12-11-8-7-10(13-11)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3 |
Clé InChI |
RBUGNMGCXSOJSJ-UHFFFAOYSA-N |
SMILES canonique |
COC1CCC(O1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(3-Aminopropyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B15210192.png)

![1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)-](/img/structure/B15210201.png)


![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)](/img/structure/B15210231.png)
![(1R)-Dicyclohexyl(2'-(3,5-dimethylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B15210232.png)

